Cas no 886908-57-2 (3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide)

3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, 3-[(4-fluorophenyl)sulfonyl]-N-[5-[3-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]-
- 3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide
-
- Inchi: 1S/C18H16FN3O6S2/c1-29(24,25)15-4-2-3-12(11-15)17-21-22-18(28-17)20-16(23)9-10-30(26,27)14-7-5-13(19)6-8-14/h2-8,11H,9-10H2,1H3,(H,20,22,23)
- InChI Key: VVQPATVRKHAPHO-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)(=O)CCS(C1=CC=C(F)C=C1)(=O)=O
3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2645-0728-2mg |
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
886908-57-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2645-0728-5μmol |
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
886908-57-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2645-0728-1mg |
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
886908-57-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2645-0728-3mg |
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
886908-57-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2645-0728-2μmol |
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
886908-57-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2645-0728-5mg |
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
886908-57-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
A2B Chem LLC | BA68449-5mg |
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
886908-57-2 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA68449-1mg |
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
886908-57-2 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F2645-0728-4mg |
3-(4-fluorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
886908-57-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide Related Literature
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on 3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide
3-(4-Fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide: A Comprehensive Overview
The compound with CAS No 886908-57-2, known as 3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and advanced materials development.
The molecular structure of 3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide is characterized by the presence of a sulfonyl group attached to a fluorobenzene ring and a methanesulfonylphenyl group linked to an oxadiazole ring. These functional groups contribute to the compound's reactivity and stability, making it a valuable candidate for various chemical reactions and applications.
Recent studies have highlighted the importance of oxadiazole-containing compounds in the development of new pharmaceutical agents. The oxadiazole ring in this compound plays a crucial role in enhancing its pharmacokinetic properties, such as bioavailability and metabolic stability. Researchers have also explored the potential of this compound as a building block for designing novel drugs targeting specific biological pathways.
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide involves a multi-step process that combines advanced organic chemistry techniques. The use of sulfonylation reactions and coupling agents has been instrumental in achieving high yields and purity levels during the synthesis process. These methods have been optimized based on recent advancements in catalytic chemistry and green synthesis principles.
In terms of applications, this compound has shown promise in the field of materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Additionally, the compound's ability to form stable complexes with metal ions has opened new avenues for its use in catalysis and sensor technologies.
Recent research has also focused on the environmental impact of this compound. Studies have demonstrated that it exhibits low toxicity levels and biodegradability under controlled conditions, making it a safer alternative to traditional chemicals used in industrial applications.
In conclusion, 3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with its favorable properties, positions it as a key player in future innovations in chemistry and materials science.
886908-57-2 (3-(4-fluorobenzenesulfonyl)-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylpropanamide) Related Products
- 70421-66-8(2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone)
- 2193054-89-4((2S)-2,6,6-trimethylspirobicyclo3.1.1heptane-3,2'-diazirine-2-ol)
- 2803758-74-7(5-(1,1-Dimethylethyl) 6-methyl (6R)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate)
- 2138145-57-8(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid)
- 2580237-76-7(1-benzyl-3-methylpiperazine dihydrochloride)
- 898443-38-4(3,4,9-trimethyl-1,7-bis(2-phenylethyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 2167816-89-7(3-(4,4-difluorocyclohexyl)morpholine)
- 104472-68-6(Typhaneoside)
- 167478-86-6(Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate)
- 1516371-97-3((2-Fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone)



